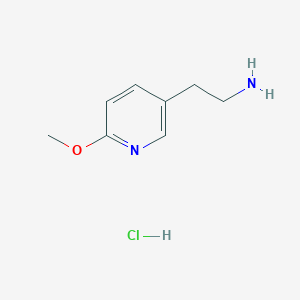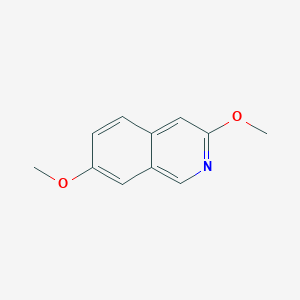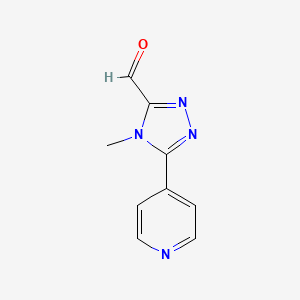
2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of pyridine, featuring a methoxy group at the 6-position and an ethanamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Alkylation: The 6-methoxypyridine undergoes alkylation with an appropriate alkyl halide to introduce the ethanamine group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large quantities of 6-methoxypyridine and alkyl halide.
Purification: The product is purified through crystallization or other suitable methods.
Hydrochloride Formation: The purified product is then converted to its hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the pyridine ring or the ethanamine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the pyridine ring or the ethanamine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and ethanamine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-(6-Methoxypyridin-2-yl)methanamine
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
Comparison: 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the methoxy group can significantly affect the compound’s ability to interact with biological targets.
特性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC名 |
2-(6-methoxypyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)6-10-8;/h2-3,6H,4-5,9H2,1H3;1H |
InChIキー |
ATLWKZCWIDYDOX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)




![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)
